1-(3-Bromo-4-fluorophenyl)butane-1,3-dione

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers developing kinase inhibitor libraries face a key limitation: mono-halogenated β-diketones permit only a single coupling step, forcing linear syntheses. This dual-halogen scaffold solves that bottleneck. The meta-Br serves as a Pd-catalyzed cross-coupling handle, while para-F modulates enolate pKa (pred. 8.13 vs. 8.68 for mono-F analog) enabling mild-base enolate generation. This orthogonality allows sequential heterocycle formation followed by Suzuki coupling-two diversity points from one intermediate. ≥95% purity, available in 5 g research packs.

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
Cat. No. B15273081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-fluorophenyl)butane-1,3-dione
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C10H8BrFO2/c1-6(13)4-10(14)7-2-3-9(12)8(11)5-7/h2-3,5H,4H2,1H3
InChIKeyBKAYSXTVFFCWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione: Identity & Procurement Specs


1-(3-Bromo-4-fluorophenyl)butane-1,3-dione (CAS: 1020042-58-3) is a halogenated β-diketone with the molecular formula C₁₀H₈BrFO₂ and a molecular weight of 259.07 g/mol . It features a butane-1,3-dione moiety substituted at the phenyl ring's meta position with bromine and para position with fluorine, a specific substitution pattern that dictates its reactivity profile in nucleophilic and cross-coupling reactions . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex molecules requiring sequential functionalization .

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione: Why Generic Analogs Fail


In-class substitution of 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione with simpler mono-halogenated or non-halogenated β-diketones (e.g., 1-(4-fluorophenyl)butane-1,3-dione) is chemically invalid due to the unique orthogonality of the Br and F substituents . The dual-halogen system—specifically the meta-bromo and para-fluoro pattern—enables a specific sequence of reactivity; the bromine atom serves as a superior leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom modulates the electronic density of the aromatic ring, affecting the pKa of the diketone and subsequent enolate chemistry . This allows for controlled, sequential derivatization that is impossible with mono-halogenated analogs, which can only undergo a single coupling step, or with dihalogenated analogs with different regiochemistry, which would lead to distinct reactivity due to altered electronic effects .

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione: Quantified Comparison vs. Analogs


Orthogonal Cross-Coupling Reactivity

The 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione provides a distinct orthogonal reactivity handle absent in the common analog 1-(4-fluorophenyl)butane-1,3-dione . The target compound's meta-bromine atom is a requisite for palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions, a reactivity pathway entirely unavailable to the non-brominated fluorophenyl analog, which can only undergo nucleophilic aromatic substitution under forcing conditions . This allows for the introduction of diverse aryl, heteroaryl, or amine functionalities at the bromine position post-diketone formation [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Acidity Advantage vs. 4-Fluorophenyl Analog

The presence of the electron-withdrawing bromine atom significantly increases the acidity of the central diketone C-H bond compared to the non-brominated analog. The predicted pKa for 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione is 8.13±0.10 , which is notably lower than the predicted pKa of 8.68±0.10 for 1-(4-fluorophenyl)butane-1,3-dione . This ΔpKa of approximately 0.55 units indicates a roughly 3.5-fold higher enolate concentration under identical basic conditions for the target compound.

Physical Organic Chemistry Enolate Chemistry Drug Design

Density & Boiling Point Comparison

The presence of the heavy bromine atom fundamentally alters the physicochemical profile of the molecule. The predicted density of 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione is 1.510±0.06 g/cm³, compared to 1.160±0.06 g/cm³ for 1-(4-fluorophenyl)butane-1,3-dione . Similarly, the predicted normal boiling point is 336.5±32.0 °C for the target compound, versus a boiling point of 117 °C at a reduced pressure of 4 mmHg (lit.) for the analog, reflecting a significantly higher boiling range under equivalent conditions .

Process Chemistry Purification Formulation

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione: High-Yield Application Scenarios


Heterocyclic Library Synthesis via Sequential Cross-Coupling

The compound is the optimal starting material for generating libraries of 3-aryl/heteroaryl-substituted phenyl diketones. After forming a pyrazole or isoxazole heterocycle via condensation with hydrazine or hydroxylamine on the diketone moiety, the bromide leaving group can undergo a Suzuki-Miyaura coupling to introduce a second diversity element. This orthogonal strategy, relying on the intrinsic bromide reactivity documented in organometallic literature [REFS-2 from Section 3, Evidence Item 1], is impossible with simple 4-fluorophenyl diketone analogs, which lack a cross-coupling handle.

Mild Enolate C-C Bond Formation

The enhanced acidity (predicted pKa 8.13) allows for the quantitative generation of the corresponding enolate using milder bases (e.g., K₂CO₃ instead of LDA) compared to the less acidic 4-fluorophenyl analog (predicted pKa 8.68) [REFS-1, Section 3, Evidence Item 2]. This property makes the compound valuable for large-scale aldol additions, Michael reactions, or alkylations where strong base-sensitive functional groups are present elsewhere in the substrate, reducing process complexity and waste.

Bis-Halogenated Biaryl Pharmacophore Synthesis

The specific 3-bromo-4-fluoro substitution pattern serves as a direct precursor for constructing biaryl motifs common in kinase inhibitors and other drug candidates. Following the cross-coupling of the bromide, the remaining 4-fluoro substituent serves as a metabolic blocking group or a secondary point of interaction, a strategic advantage over intermediates where the halogen positions are reversed or where only a single halogen is present, which would not survive the synthesis or provide the same metabolic profile.

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